Furyltriazine

Description

Significance of Triazine and Furan (B31954) Scaffolds in Contemporary Chemical Science

The rationale for investigating furyltriazine compounds is rooted in the well-established importance of their parent scaffolds: triazine and furan.

The triazine scaffold, a six-membered ring containing three nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. organic-chemistry.org Its three isomeric forms (1,2,3-, 1,2,4-, and 1,3,5-triazine) offer a versatile and stable framework for developing biologically active molecules. google.com The 1,3,5-triazine (B166579) (s-triazine) isomer, in particular, is noted for its synthetic tractability, allowing for strategic and sequential substitution at its carbon atoms. organic-chemistry.orggoogle.com This structural adaptability enables chemists to fine-tune the compound's properties to interact with diverse biological targets. organic-chemistry.org Consequently, triazine derivatives have been successfully developed for a wide spectrum of therapeutic applications, including oncology, infectious diseases, inflammation, and neurodegeneration. organic-chemistry.orgresearchgate.netresearchgate.net A plethora of biological activities have been reported for triazine-based compounds, and they are known to exhibit anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netresearchgate.netjrespharm.com

The furan scaffold, a five-membered aromatic ring with one oxygen atom, is another cornerstone of medicinal chemistry and is found in numerous natural products. nih.govresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780. nih.govbeilstein-journals.org Since then, the furan nucleus has been incorporated into a multitude of compounds demonstrating significant therapeutic value. google.combeilstein-journals.org Furan derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticancer, and neuroprotective effects. organic-chemistry.orgresearchgate.netbeilstein-journals.org The inclusion of the furan ring is a key technique in the search for new drugs, and even slight modifications to its substitution pattern can significantly alter biological activity. google.combeilstein-journals.org

The strategic combination of these two pharmacophores in a single This compound molecule is a compelling approach in chemical research. This molecular hybridization aims to create novel compounds that may exhibit unique, synergistic, or enhanced biological activities, expanding the chemical space available for drug discovery and materials science.

Table 1: Comparison of Reported Biological Activities for Triazine and Furan Scaffolds This table is interactive. Click on the headers to sort.

| Biological Activity | Triazine Scaffold | Furan Scaffold |

|---|---|---|

| Anticancer | ✓ | ✓ |

| Antiviral | ✓ | ✓ |

| Antibacterial | ✓ | ✓ |

| Antifungal | ✓ | ✓ |

| Anti-inflammatory | ✓ | ✓ |

| Antimalarial | ✓ | |

| Neuroprotective | ✓ | ✓ |

| Analgesic | ✓ | |

| Anti-ulcer | ✓ | |

| Kinase Inhibition | ✓ |

Historical Context and Evolution of this compound Research

The investigation of this compound compounds has its origins in the field of agrochemistry. Early research, dating from the 1970s and 1980s, focused on the potential of this compound as an insect control agent. Specifically, it was studied for its effects on insect development and reproduction, acting as a chemosterilant or growth regulator.

For instance, a 1973 study documented the effects of a this compound compound on the ovarian development of the Khapra beetle, Trogoderma granarium. acs.org Later research demonstrated that this compound could interfere with the life cycle of the house fly, Musca domestica; while the adult flies could lay eggs, the resulting larvae failed to pupate, effectively halting their development. mdpi.com These early studies established this compound as a biologically active molecule, albeit within the specific context of pest control, which was a major focus of chemical research at the time. rsc.org

The evolution of this compound research beyond these initial agrochemical applications has been influenced by the broader advancements in heterocyclic chemistry. As the significance of triazine and furan scaffolds in medicinal chemistry became more apparent, the potential for their hybrid structures to act as therapeutic agents began to be recognized. researchgate.netmdpi.com While a direct, linear research trajectory from agrochemicals to pharmaceuticals for this compound is not heavily documented, the evolution can be seen as a logical extension of modern drug design principles. The focus has shifted from broad toxicity in insects to the pursuit of selective activity against specific targets in human disease, such as enzymes or receptors. researchgate.netmdpi.com This transition reflects a wider trend in chemistry, where compounds initially developed for one purpose are re-examined for new applications in fields like medicine and materials science.

Table 2: Selected Historical Milestones in this compound Research

| Year | Milestone | Research Area | Reference |

|---|---|---|---|

| 1973 | Publication on the effects of this compound on the ovarian development of Trogoderma granarium. | Agrochemicals | acs.org |

| 1986 | Laboratory evaluation of this compound as an insect growth regulator against Anopheles stephensi. | Agrochemicals | archive.org |

| 2012 | A patent lists "this compound" among a wide range of biologically active agents for potential use in hydrogels. | Materials/Pharma | google.comgoogle.com |

| 2022 | A study references the historical finding of this compound's detrimental effects on house fly larvae. | Agrochemicals | mdpi.com |

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research into this compound chemistry is driven by the potential to create novel molecules for medicine and materials science. The frontiers of this research are largely defined by the known strengths of the constituent furan and triazine scaffolds, while the primary hurdles lie in the chemical synthesis of these complex molecules.

Current Research Frontiers:

Medicinal Chemistry (Kinase Inhibitors and Anticancer Agents): A major frontier is the design of this compound derivatives as potent and selective inhibitors of protein kinases. core.ac.ukdovepress.com Many triazine-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. researchgate.net The EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs) are other important targets. mdpi.com By incorporating the furan moiety, researchers can explore new binding interactions and potentially develop highly effective anticancer agents. mdpi.commdpi.com Similarly, the known antiviral properties of both scaffolds make furyltriazines attractive candidates for the development of new antiviral drugs. jrespharm.comnih.gov

Materials Science (Organic Electronics): Furan-based polymers and molecules are increasingly being investigated for applications in organic electronics, including organic photovoltaics (OPVs) and biosensors. ntu.edu.sgmdpi.com The electron-rich nature of the furan ring, combined with the electron-deficient character of the triazine ring, could lead to this compound-based materials with interesting semiconducting properties. This opens a frontier for their use in creating novel, sustainable, and flexible electronic devices. whiterose.ac.ukcnrs-imn.frliu.se

Unaddressed Challenges:

Regioselective Synthesis: A significant and persistent challenge in this area is the controlled, regioselective synthesis of unsymmetrically substituted triazines. researchgate.netbeilstein-journals.org When constructing the triazine ring with a furan substituent and other different functional groups, multiple isomers can be formed. Developing synthetic methods that reliably produce only the desired isomer is a major hurdle. researchgate.netbeilstein-journals.org This lack of selectivity can complicate purification and hinder the systematic study of structure-activity relationships.

Efficient Functionalization: Beyond the synthesis of the core scaffold, the ability to efficiently and selectively introduce additional functional groups (C-H functionalization) onto the furan or triazine rings is critical for optimizing molecular properties. organic-chemistry.org Direct functionalization of such heterocyclic systems often requires harsh conditions or complex multi-step procedures, limiting the practical synthesis of diverse compound libraries for screening. rsc.org Overcoming these synthetic challenges is key to unlocking the full potential of this compound chemistry.

Table 3: Potential Modern Research Applications for this compound Derivatives

| Application Area | Specific Target/Use | Rationale based on Scaffolds |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Triazines are known anticancer agents; Furans add structural diversity. researchgate.netmdpi.com |

| Kinase Inhibitors (EGFR, etc.) | Triazines are a privileged scaffold for kinase inhibition. researchgate.netcore.ac.ukdovepress.com | |

| Antiviral Agents | Both triazine and furan derivatives have shown antiviral activity. jrespharm.comnih.gov | |

| Materials Science | Organic Semiconductors | Combination of electron-rich (furan) and electron-deficient (triazine) rings. |

| Photovoltaic Materials | Furan-based materials are explored for organic solar cells. ntu.edu.sg | |

| Biosensors | Organic electronics are promising for biocompatible sensing platforms. mdpi.com |

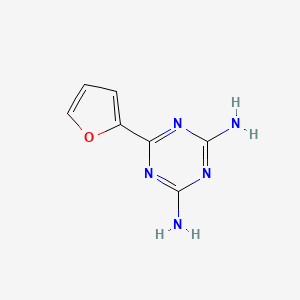

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXSZSGPTZTMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963683 | |

| Record name | 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-18-1 | |

| Record name | 6-(2-Furanyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,4-diamino-6-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furyltriazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-TRIAZINE, 2,4-DIAMINO-6-(2-FURYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE43KRG5HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Furyltriazine and Its Derivatives

Classical and Conventional Synthetic Routes to Furyltriazines

The traditional approaches to synthesizing furyltriazine scaffolds often rely on the condensation of furan-containing building blocks with reagents that form the triazine ring. One of the most common methods involves the reaction of furan (B31954) derivatives with biguanide (B1667054) or its synthetic equivalent, dicyandiamide (B1669379).

A prominent example is the synthesis of 6-(2-furyl)-1,3,5-triazine-2,4-diamine, a key this compound compound. This can be achieved through the reaction of 2-furonitrile (B73164) with dicyandiamide in the presence of a base. This method is an extension of the general synthesis of 2,4-diamino-6-substituted-s-triazines. Another classical approach is the reaction of furfural (B47365) with dicyandiamide google.comsci-hub.se. While unmodified dicyandiamide-formaldehyde condensation products show limited reactivity with furfural, modifications to the resin can facilitate this reaction google.com.

The Pinner synthesis, a long-established method for preparing s-triazines, also represents a classical route. wikipedia.org This reaction typically involves the condensation of aryl amidines with phosgene (B1210022) or its derivatives wikipedia.org. A furan-containing amidine could, in principle, be used as a precursor in a Pinner-type synthesis to yield a this compound. The Pinner reaction can also refer to the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to a triazine. jk-sci.comwikipedia.org This offers a pathway starting from furan-2-carbonitrile.

Table 1: Overview of Classical Synthetic Routes to Furyltriazines

| Method | Furan-Containing Precursor | Triazine-Forming Reagent | General Conditions | Reference |

|---|---|---|---|---|

| Condensation | 2-Furonitrile | Dicyandiamide | Basic conditions | rsc.org |

| Condensation | Furfural | Dicyandiamide | Requires modified dicyandiamide resin | google.com |

| Pinner Synthesis | 2-Furoamidine | Phosgene | Acidic conditions | wikipedia.org |

| Pinner-type Reaction | Furan-2-carbonitrile | Alcohol, then ammonia/amine | Acid-catalyzed | jk-sci.comwikipedia.org |

Advanced Synthetic Strategies for this compound Scaffolds

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These include methods that offer greater control over the molecular architecture and allow for the rapid generation of diverse derivatives.

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules like substituted furyltriazines. This involves controlling which functional groups react and where new substituents are attached to the molecular scaffold. For instance, in the synthesis of polysubstituted furans, which can be precursors to furyltriazines, metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to proceed with complete regioselectivity. nih.gov Similarly, regioselective methods for the synthesis of complex triazine systems, such as imidazo[4,5‐e] google.comchim.itthiazino[3,2‐b] chim.iturfu.rursc.orgtriazines, have been developed based on the Michael addition of imidazotriazinethiones to ethyl phenylpropiolate, followed by intramolecular cyclization. researchgate.net While not directly demonstrated for furyltriazines, these strategies showcase the potential for precise control in constructing heterocyclic systems. The development of such selective methods for this compound synthesis would involve the careful choice of catalysts and reaction conditions to direct the formation of the desired isomer. nih.govacs.orgresearchgate.netdntb.gov.ua

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry. While specific examples of stereoselective synthesis of furyltriazines are not widely reported, general principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool, such as chiral furan derivatives. For example, a concise and stereoselective total synthesis of natural products containing a furan ring, such as (+)-secosyrin 1 and (+)-syributin 1, has been achieved through a key stereoselective construction of a spiro center. thieme-connect.de This demonstrates that stereocontrol can be exerted on furan-containing scaffolds, which could then be elaborated into chiral furyltriazines. The development of stereoselective methods would be a significant advancement in the field, allowing for the synthesis of enantiomerically pure this compound derivatives for biological evaluation.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of 2,4-diamino-1,3,5-triazines. A notable example is the iodine-promoted multicomponent cyclization of methyl ketones, cyanamides, and arylamines, which allows for the synthesis of diverse 2,4-diamino-1,3,5-triazines under mild conditions. researchgate.netnih.gov Another efficient one-pot, three-component reaction for the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines involves the reaction of 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide. beilstein-journals.orgnih.gov Importantly, this method has been successfully applied to the synthesis of 6-(furan-2-yl)-N2-(5H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine in high yield. beilstein-journals.org

Table 2: Example of a Multi-Component Reaction for this compound Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Furfural | 5-Amino-1,2,3,4-tetrazole | Cyanamide | 6-(Furan-2-yl)-N2-(5H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine | Pyridine, Microwave irradiation | 91% | beilstein-journals.org |

High-throughput synthesis (HTS) is a powerful tool in drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. benthamdirect.comnih.govkit.edu This approach can be applied to the synthesis of this compound derivatives to explore their structure-activity relationships. For example, a one-pot, microwave-assisted method has been used to prepare a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.gov This three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines is well-suited for library generation. nih.gov By incorporating furan-containing aldehydes into such a workflow, a diverse library of this compound derivatives could be efficiently synthesized. Automated synthesis platforms can further accelerate this process, allowing for the production of small to medium-sized compound libraries using liquid-phase techniques. ingentaconnect.com

Multi-Component Reaction Strategies for this compound Construction

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. chim.iturfu.rursc.orgresearchgate.netnih.gov These principles have been increasingly applied to the synthesis of heterocyclic compounds, including triazines.

Microwave-assisted synthesis has emerged as a key green technology, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. ugm.ac.idrsc.orgnih.govresearchgate.net The synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved through the microwave-assisted reaction of dicyandiamide with nitriles, a method that is considered a green procedure. rsc.org This approach has also been utilized for the one-pot synthesis of various triazine derivatives, including those with furan moieties. beilstein-journals.orgnih.govnih.gov

Solvent-free synthesis is another cornerstone of green chemistry. The cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines can be performed under solvent-free conditions using silica-supported Lewis acids as recyclable catalysts. researchgate.net While microwave irradiation can accelerate these reactions, conventional heating over longer periods can also provide high yields. researchgate.net The development of solvent-free methods for the synthesis of furyltriazines would significantly improve the environmental profile of their production. urfu.rursc.org

Table 3: Green Chemistry Approaches in Triazine Synthesis

| Green Approach | Specific Method | Key Advantages | Applicability to this compound | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction of dicyandiamide with nitriles | Short reaction times, reduced solvent use, high yields | Applicable using 2-furonitrile as a starting material | rsc.org |

| Microwave-Assisted Synthesis | One-pot, three-component reaction | Efficiency, high atom economy, simple work-up | Demonstrated for the synthesis of a 6-(furan-2-yl)triazine derivative | beilstein-journals.orgnih.gov |

| Solvent-Free Synthesis | Cyclotrimerization of nitriles | Eliminates solvent waste, uses recyclable catalysts | Potentially applicable to the cyclotrimerization of 2-furonitrile | researchgate.net |

| Solvent-Free Synthesis | Ipso-substitution of cyano-group in 5-cyano-1,2,4-triazines | Operational simplicity, high yields, no chromatographic purification | Could be adapted for furan-substituted triazines | urfu.rursc.org |

Catalytic Green Syntheses of Furyltriazines

Synthetic Transformations of Furan-Containing Precursors to Triazine Derivatives

The construction of the triazine ring from furan-containing starting materials involves a variety of synthetic transformations. These methods leverage the unique chemical reactivity of the furan moiety to build the desired heterocyclic system.

A key strategy involves using a furan derivative that already contains some of the necessary atoms or a suitable functional group for building the triazine ring. For example, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one can be converted into a triazine derivative. mdpi.com This transformation proceeds through intermediates that are subsequently cyclized to form the final triazine product. mdpi.com Another approach utilizes furan-2-carbonyl isothiocyanate, which reacts with various nitrogen nucleophiles to yield a series of heterocyclic compounds, including triazines. researchgate.net

In some synthetic pathways, the furan ring itself acts as a masked 1,4-dicarbonyl compound. This strategy involves the acid-catalyzed ring-opening of the furan to generate a diketone intermediate, which is then cyclized with a nitrogen-containing reagent to form a new heterocycle. While commonly used to synthesize pyrroles (the Paal-Knorr reaction), this principle can be extended. rsc.org

A notable reaction involves the treatment of a furan-containing precursor with nucleophiles, leading to Michael addition, followed by ring-opening of a pyrone ring and subsequent recyclization to form new heterocyclic systems. researchgate.net Similarly, the synthesis of chiral imidazoles and furans can be achieved from sugar-derived precursors through sequential Michael addition, cyclization, and sugar-ring opening reactions. rsc.org These examples highlight that ring-opening is a versatile strategy for transforming furan-based scaffolds into other heterocyclic structures, a principle applicable to triazine synthesis. rsc.org One-pot procedures that combine ring-opening, cyclization, and an oxidation step have been successfully used to prepare 1,2,4-triazines from aziridines and hydrazones, demonstrating a telescoped reaction sequence that could be adapted for furan precursors. acs.org

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing fused heterocyclic systems. To facilitate the annulation of a triazine ring onto a furan core, the furan ring must first be appropriately functionalized.

Methods for furan functionalization include:

Electrophilic Substitution: The furan ring can undergo reactions like nitration and halogenation. pharmaguideline.com Introducing a nitro group or a halogen atom provides a reactive handle that can be used in subsequent steps to build the triazine ring. For example, a halogenated furan could undergo a cross-coupling reaction to introduce a nitrogen-containing side chain, which could then cyclize to form the triazine.

C-H Functionalization/Annulation: Modern catalytic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. A Rh(III)-catalyzed annulation reaction has been developed to synthesize azolo researchgate.netacs.orgwordpress.comtriazines. nih.gov This reaction couples N-azolo imines, which can be derived from furan-2-carbaldehyde (furfural), with dioxazolones. The process involves the catalytic C-H amidation of the imidoyl C-H bond followed by cyclodehydration to form the fused triazine ring system. nih.gov This approach is highly efficient for creating bicyclic heterocycles containing both furan and triazine motifs. nih.gov

The table below outlines these functionalization and annulation strategies.

| Strategy | Reaction Example | Description |

| Electrophilic Substitution | Nitration of furan with acetyl nitrate. pharmaguideline.com | Introduces a functional group for further transformation. |

| Ring-Opening/Cyclization | Acid-catalyzed opening of a furan derivative to a 1,4-dicarbonyl. rsc.org | The furan ring acts as a precursor to an open-chain intermediate that re-cyclizes. rsc.org |

| C-H Annulation | Rh(III)-catalyzed reaction of a furfural-derived imine with a dioxazolone. nih.gov | Directly builds a triazine ring onto a furan-containing scaffold via C-H activation. nih.gov |

| Cycloaddition | Gold-catalyzed sequential annulation of 2-(1-alkynyl)-2-alken-1-ones with 1,3,5-triazines. researchgate.net | Forms fused bicyclic furan compounds through a stepwise [3+2+2]-cycloaddition. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Furyltriazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of furyltriazine derivatives in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions of various nuclei, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of the constituent atoms.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. In this compound derivatives, the protons on the furan (B31954) and triazine rings, as well as any substituents, exhibit characteristic chemical shifts. For instance, in 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile, the furan protons appear as multiplets between δ 6.70 and 7.78 ppm. cup.edu.in Protons on aromatic substituents, like the tolyl group, typically resonate in the δ 7.30-8.10 ppm region. cup.edu.inresearchgate.net The chemical shifts are influenced by the electronic nature of the substituents on the triazine ring. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. researchgate.net The chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. libretexts.org Carbonyl carbons in triazinone derivatives appear significantly downfield (150-165 ppm). acs.org Carbons within the 1,2,4-triazine (B1199460) ring typically resonate in the range of δ 145-165 ppm. cup.edu.inacs.org For 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile, the triazine and furan ring carbons show signals from δ 113.3 to 155.3 ppm. cup.edu.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative Data sourced from a study on 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile in DMSO-d6. cup.edu.in

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-4' | 6.70 (dd) | - |

| Furan H-5' | 7.78 (m) | - |

| Furan H-3' | 7.63 (m) | - |

| Furan C-2' | - | 148.0 |

| Furan C-3' | - | 113.3 |

| Furan C-4' | - | 116.6 |

| Furan C-5' | - | 148.1 |

| Triazine C-3 | - | 154.4 |

| Triazine C-5 | - | 128.8 |

| Triazine C-6 | - | 155.3 |

| Tolyl -CH₃ | 2.49 (s) | 21.0 |

| Tolyl Ar-H | 7.43 (m), 8.01 (m) | 129.1, 129.6, 133.2, 141.5 |

¹⁵N NMR: Nitrogen-15 NMR is a particularly powerful tool for studying triazine systems, as it provides direct information about the electronic environment of the nitrogen atoms within the heterocyclic core. researchgate.net The ¹⁵N chemical shifts are highly sensitive to substitution, protonation, and tautomeric equilibria. rsc.orgthieme-connect.de For the 1,2,4-triazine ring, the nitrogen atoms exhibit distinct chemical shift ranges: N-1 is typically around +40 ppm, N-2 is near +2 ppm, and N-4 is significantly upfield at approximately -62 ppm (relative to nitromethane). beilstein-journals.org N-oxidation causes large upfield shifts for the oxidized nitrogen (N-1 or N-2) and downfield shifts for N-4. researchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can unambiguously determine isomeric structures and the mode of fusion in condensed triazine systems. urfu.ruderpharmachemica.comresearchgate.net

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netpeerj.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two or three bonds. beilstein-journals.org It is used to map out proton-proton networks within the furan ring and any alkyl or aromatic substituents, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). beilstein-journals.org This experiment is essential for assigning the carbon signals based on the already established proton assignments. It provides a clear map of all C-H units in the molecule. peerj.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). beilstein-journals.org This is arguably the most critical 2D NMR experiment for furyltriazines, as it establishes connectivity between different fragments of the molecule. For instance, it can show correlations from the furan protons to the triazine ring carbons, confirming the attachment point of the furan ring. It is also invaluable for identifying quaternary carbons (those with no attached protons) by observing their correlations to nearby protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This through-space correlation is used to determine stereochemistry and conformation. In this compound systems, NOESY can reveal the spatial arrangement of substituents relative to each other and to the core rings. For some systems, exchange spectroscopy (EXSY), which uses the same pulse sequence as NOESY, can detect chemical exchange processes, such as conformational changes or tautomerism. libretexts.orguomustansiriyah.edu.iq

Unidimensional (¹H, ¹³C, ¹⁵N) NMR Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. It is particularly useful for identifying functional groups. In this compound derivatives, characteristic absorption bands for the triazine and furan rings are observed. The stretching vibrations of the C=N and N=N bonds within the triazine ring are key identifiers. elixirpublishers.com A medium-to-strong band observed near 800 cm⁻¹ in 1,2,4-triazine derivatives is often attributed to an out-of-plane bending vibration of the triazine ring. escholarship.org The furan ring exhibits characteristic C-H stretching above 3100 cm⁻¹ and C-O-C stretching vibrations.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,2,4-triazine derivatives, a strong Raman band near 770 cm⁻¹ is assigned to the symmetric ring "breathing" vibration, a characteristic feature of the triazine ring. escholarship.org Another strong band around 1330 cm⁻¹ can be attributed to the asymmetric stretching of the C-NH₂ bond in amino-substituted triazines. escholarship.org The Raman spectra of s-triazine show characteristic rotational lines, which can provide structural parameters like bond lengths and angles in the gas phase. rsc.org

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Systems Based on data from various triazine and furan derivatives. urfu.ruescholarship.orgresearchgate.net

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Furan C-H Stretch | IR/Raman | 3100 - 3150 | Medium |

| Triazine C-H Stretch | IR/Raman | ~3050 | Medium |

| C=N Stretch (Triazine Ring) | IR/Raman | 1550 - 1650 | Strong |

| C=C Stretch (Furan/Aromatic) | IR/Raman | 1450 - 1600 | Medium-Strong |

| Asymmetric C-NH₂ Stretch (if present) | Raman | ~1330 | Strong |

| Furan C-O-C Stretch | IR | 1000 - 1300 | Strong |

| Triazine Ring Out-of-Plane Bend | IR | ~800 | Medium-Strong |

| Triazine Ring Breathing | Raman | ~770 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information based on its fragmentation pattern. nih.gov

When a this compound molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺·). This ion is often unstable and breaks apart into smaller, more stable charged fragments. The fragmentation of 1,2,4-triazines is complex and highly dependent on the substituents. beilstein-journals.org Common fragmentation pathways for the 1,2,4-triazine core involve the loss of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN). beilstein-journals.org

For a this compound, characteristic fragmentation would likely involve:

Initial Cleavage: The molecular ion peak (M⁺·) confirms the molecular weight.

Loss of N₂: A peak corresponding to [M - 28]⁺· is a common fragmentation pathway for the triazine ring.

Loss of HCN: A peak at [M - 27]⁺· can also occur from the triazine ring.

Furan Ring Fragmentation: The furan ring can lose a CO molecule (28 Da) to form a cyclopropenyl cation or undergo other characteristic cleavages.

Cleavage at the Heterocyclic Junction: The bond between the furan and triazine rings can cleave, leading to fragments corresponding to the individual heterocyclic cations, such as the furyl cation or the triazine radical cation.

Analysis of these fragmentation patterns allows chemists to piece together the different components of the molecule, confirming the presence of both the furan and triazine moieties and the nature of any other substituents. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel this compound derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. rsc.org This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is used to validate the successful synthesis of target this compound structures. For instance, in the characterization of complex heterocyclic systems that may include furan and triazine moieties, HRMS confirms that the empirical formula matches the calculated theoretical value.

Research on novel triazine-based compounds frequently reports HRMS data as definitive proof of structure. In one study, a complex azolotriazine derivative incorporating a furan group was analyzed by HRMS with electrospray ionization (ESI), yielding a measured value that was extremely close to the calculated mass. mdpi.com Similarly, the characterization of a copper complex with a disulfonated 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine (ferene) ligand utilized ESI-MS to confirm the mass of the molecular ion. nih.gov

The table below presents examples of HRMS data for triazine derivatives, illustrating the precision of the technique.

| Compound/Complex | Ion Formula | Calculated m/z | Found m/z | Ionization |

| Isoxazolyl-azolo[5,1-c] researchgate.netacs.orgnsf.govtriazine Derivative mdpi.com | [C₂₁H₂₂N₆O₅+H]⁺ | 439.1724 | 439.1728 | ESI⁺ |

| Copper(II)-Ferene Complex nih.gov | [C₁₆H₈CuN₄O₈S₂]⁻ | 510.9085 | 510.9084 | ESI⁻ |

| Reactive Fluorescent Triazine Derivative researchgate.net | Not specified | - | - | HRMS-MALDI |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. researchgate.netnist.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound) is selected in the first stage of mass analysis, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second stage. nist.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its substituents and connectivity. nih.gov

For triazine-containing compounds, fragmentation pathways are often dominated by cleavages related to the substituents on the triazine ring. capes.gov.br Studies on various s-triazine derivatives show that the initial fragmentation is often the loss of side chains, followed by the cleavage of the heterocyclic ring itself. researchgate.netcapes.gov.br

In systems containing a furan ring linked to a triazine core, specific fragmentation pathways can be anticipated. One relevant mechanism for certain furan adducts is a retro-Diels-Alder (rDA) reaction. scripps.edu Research on furan-maleimide adducts connected to a triazine demonstrated that laser desorption/ionization induced a clean cycloreversion, breaking the molecule at the furan linkage and providing a dominant peak corresponding to the triazine-diene fragment. scripps.edu This highlights a predictable fragmentation behavior for furyl groups involved in such structures. Understanding these pathways is critical for identifying metabolites or degradation products of more complex this compound compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides key insights into the photophysical properties of this compound systems, which is particularly important for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from a ground state to a higher energy excited state. nih.gov The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated π-systems. For furyltriazines, which often possess donor-acceptor (D-A) characteristics with the furan acting as a donor and the electron-deficient triazine as an acceptor, UV-Vis spectra reveal the energy of key electronic transitions.

The absorption maxima (λmax) are influenced by the specific substituents on the furyl and triazine rings, as well as the solvent environment. Studies on related donor-acceptor triazine systems show strong absorption maxima that can be attributed to π-π* and intramolecular charge transfer (ICT) transitions. acs.orgsioc-journal.cn For example, the UV-Vis spectrum of a copper complex with the furyl-containing ligand ferene shows multiple absorption bands in methanol. nih.gov Similarly, a carbazole-triazine hybrid exhibits distinct absorption peaks in a dilute tetrahydrofuran (B95107) (THF) solution. mdpi.com

The table below summarizes representative UV-Vis absorption data for triazine-based systems.

| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) |

| Copper(II)-Ferene Complex (3) nih.gov | Methanol | 202, 239, 338, 371 |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole (3) mdpi.com | THF | ~270, ~300, ~330, ~345 |

| Dendrimer with 1,3,5-triazine (B166579) core (D1) acs.org | Not specified | ~250, ~325 |

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. researchgate.net This technique is used to study the luminescent properties of furyltriazines, providing data on emission wavelengths, fluorescence quantum yields (ΦF), and excited-state lifetimes. mdpi.com These properties are fundamental to the development of fluorescent probes and emissive materials for OLEDs. researchgate.netresearchgate.net

Many donor-acceptor triazine derivatives are highly fluorescent. The emission color and efficiency are highly dependent on the molecular structure and the degree of intramolecular charge transfer. For example, a carbazole-triazine hybrid exhibits intense blue fluorescence in both solution and solid states when irradiated with UV light. mdpi.com Other studies on triazine-based emitters have reported emissions across the visible spectrum, from blue to green and orange, with some achieving high external quantum efficiencies in OLED devices. mdpi.comresearchgate.netacs.org The phenomenon of aggregation-induced emission (AIE) has also been observed in some triazine systems, where fluorescence intensity increases in the aggregated or solid state. sioc-journal.cn

The following table presents photophysical data for several fluorescent triazine-based compounds.

| Compound Type | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Key Feature |

| Dihydroazolo researchgate.netacs.orgnsf.govtriazines (DATs) mdpi.com | 433 – 488 | 6.1% – 33.3% | Exhibit blue or blue-green fluorescence. |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole mdpi.com | ~360, ~375 | Not reported | Intense blue fluorescence. |

| Star-shaped Triazine-Triphenylene (TPPT6) sioc-journal.cn | Varies (blue to orange) | Up to 43% | Exhibits solvatochromism and AIE. |

| Ionic Triazine Green Emitter (PhTz) acs.org | 505 | Not reported | Used as an emitter in light-emitting electrochemical cells. |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. chemicalbook.com By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, XRD can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecule's solid-state conformation and packing. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the complete 3D structure of a molecule. mdpi.com When a high-quality single crystal is irradiated with X-rays, a unique diffraction pattern is produced that allows for the calculation of the electron density map of the unit cell, and thus the precise position of every atom.

For chiral this compound compounds, SC-XRD is the gold standard for determining the absolute configuration of stereogenic centers. acs.org This is achieved by analyzing the anomalous scattering of X-rays, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer). acs.org The Flack parameter is calculated during structure refinement to confidently assign the absolute stereochemistry. acs.org

Structural reports for triazine derivatives provide detailed crystallographic data. A study on 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine provided precise unit cell parameters, confirming its molecular structure and conformation in the solid state. researchgate.net Similarly, the analysis of a carbazole-triazine hybrid revealed its crystal system, space group, and the nature of its π-stacking interactions, which influence its material properties. mdpi.com

The table below contains crystallographic data obtained from single-crystal X-ray diffraction for furan- and other substituted triazine systems.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine | Monoclinic | P2₁/c | a = 9.2129 Å, b = 5.0321 Å, c = 13.760 Å, β = 100.02° | researchgate.net |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | a = 20.280 Å, b = 8.0726 Å, c = 16.005 Å, β = 98.947° | mdpi.com |

| [Mn(MBPT)Br(H₂O)₂]ClO₄ | Monoclinic | P2₁ | Not fully specified | mdpi.com |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. libretexts.orgmalvernpanalytical.com It provides detailed information about the atomic and molecular structure, including phase composition, crystal structure, and crystallite size. malvernpanalytical.comusp.org The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. libretexts.org Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for the specific crystalline phase. malvernpanalytical.comamericanpharmaceuticalreview.com The positions (2θ angles) and intensities of these peaks are governed by Bragg's Law and are characteristic of the crystal lattice of the substance. libretexts.orgusp.org

In the study of this compound systems and related triazine derivatives, PXRD is crucial for:

Phase Identification: Confirming the synthesis of the desired crystalline phase and identifying any impurities or different polymorphic forms. usp.org

Structural Elucidation: Determining the unit cell parameters (lattice constants a, b, c, and angles α, β, γ) which define the size and shape of the basic repeating unit of the crystal. nih.govxrpd.eu

Crystallinity Assessment: Evaluating the degree of crystallinity versus amorphous content in a sample. Amorphous materials produce a broad "halo" instead of sharp peaks. americanpharmaceuticalreview.com

Monitoring Structural Changes: Observing transformations in the crystal structure due to factors like temperature, pressure, or chemical reactions. nih.govnih.gov

Research on triazine-based materials demonstrates the utility of PXRD. For instance, the analysis of covalent organic frameworks (COFs) derived from triazine nodes shows sharp diffraction peaks, indicating excellent crystallinity. nih.gov Similarly, studies on poly(triazine imide) (PTI) have used PXRD to monitor the transition from a crystalline to a disordered, carbon-rich material at high reaction temperatures. nih.gov The diffraction patterns revealed changes in peak positions and widths, corresponding to shifts in the crystal lattice and loss of structural order. nih.gov

Table 1: Representative PXRD Data for Triazine-Based Crystalline Materials

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Diffraction Peaks (2θ°) | Reference |

|---|---|---|---|---|---|

| TPT-DMBD-COF | Hexagonal | Not Specified | a = b = 45.09 Å, c = 4.35 Å, α = β = 90°, γ = 120° | 2.28 (100), 3.96 (110), 4.55 (200), 6.00 (210), 7.92 (220) | nih.gov |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | Not Specified | researchgate.net |

| PTI–LiBr (Poly(triazine imide)) | Not Specified | Not Specified | Shift to lower angles observed at 550°C vs. 600°C, indicating increased plane distances. | Peak at ~27° (2θ) evolves at 600°C, indicating formation of a disordered carbon-rich phase. | nih.gov |

Advanced Hyphenated and Surface-Sensitive Techniques

Synchrotron-Based Spectroscopy (e.g., XAS, XPS)

Synchrotron-based spectroscopic techniques offer unparalleled insights into the electronic structure and chemical environment of materials due to the high brilliance and tunability of synchrotron light sources. berstructuralbioportal.orgoaepublish.com For complex systems like furyltriazines, X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are particularly powerful. berstructuralbioportal.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.combohrium.com The method involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the surface. The binding energy of these core electrons is specific to each element and its oxidation state. mdpi.com

In the context of triazine derivatives, XPS is extensively used to:

Confirm the presence and quantify the ratios of constituent elements like carbon, nitrogen, and oxygen. nih.govd-nb.info

Identify the different chemical states of nitrogen within the triazine ring and its substituents (e.g., imide bridges vs. triazine N). nih.gov For example, in poly(triazine imide), XPS can distinguish the nitrogen signals from the triazine moieties (~398.5 eV) and the imide-NH bridges (~400 eV). nih.gov

Analyze the coordination environment and oxidation state of metal ions in this compound complexes. mdpi.com

Investigate surface modifications and the formation of tribochemical films. scientific.net

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure of a specific element. rsc.orgacs.org The technique measures the absorption of X-rays as a function of energy around an absorption edge of a selected element. The resulting spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry, while EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms. berstructuralbioportal.orgrsc.org For nitrogen-containing heterocycles like furyltriazines, Nitrogen K-edge XANES spectra are characterized by sharp pre-edge peaks corresponding to 1s → π* transitions, which are sensitive probes of the unoccupied molecular orbitals. researchgate.netaip.org

Table 2: Illustrative XPS Binding Energy Data for Triazine Derivatives

| Compound/System | Element (Core Level) | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| DMOHT Ligand (a triazine Schiff base) | C1s | 286.24 | C-C (sp3), C-H, C=C (sp2) | mdpi.com |

| N1s | 399.94 | H-N, C=N | ||

| O1s | 533.13 | O-C | ||

| Poly(triazine imide) (PTI) at 550°C | N1s | 398.5 | Triazine moieties | nih.gov |

| 400.0 | Imide-NH bridges | |||

| Covalent Triazine Framework (CTF) | N1s | ~398.7 | Triazine N (C-N=C) | bohrium.com |

| ~400.0 | Unreacted nitrile groups or N-H species |

Hyperspectral Imaging for Spatial Chemical Information

Hyperspectral imaging is a powerful, non-destructive technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. researchgate.netresearchgate.net An imaging system collects a series of images at many contiguous wavelength bands, generating a three-dimensional "hypercube" of data where each pixel contains a full spectrum. plos.org By analyzing these spectra, it is possible to identify and quantify the chemical components and map their distribution across the sample. researchgate.netevk.biz

For this compound systems, this technique offers unique capabilities for understanding the heterogeneity of a sample, which is often missed by bulk analysis methods. Applications include:

Contaminant Detection: Identifying and locating triazine-based contaminants, such as the adulterant melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) in food products like milk powder. researchgate.net The technique can provide information on the spatial distribution of contaminant particles within the bulk food sample. researchgate.net

Environmental Monitoring: Mapping the spatial distribution of triazine herbicides and their degradation products in soil or water systems. nih.govnih.gov Studies have used this approach to link the concentration patterns of triazines in aquifers to groundwater residence times and flow paths. nih.gov

Agricultural Applications: Assessing the distribution of nitrogen, a key component of triazine rings, in plant tissues to monitor nutrient uptake and plant health. plos.org

Process Control: In manufacturing, hyperspectral imaging can be used for in-line monitoring to ensure the homogeneous distribution of active ingredients or to detect impurities in pharmaceutical or chemical products. evk.biz

The ability to visualize chemical information provides critical insights into reaction efficiency, product purity, and the environmental fate of this compound compounds.

Table 3: Research Findings on Spatial Distribution of Triazines via Hyperspectral or Spatially-Resolved Chemical Analysis

| Analyte/System | Matrix | Technique/Approach | Key Finding | Reference |

|---|---|---|---|---|

| Melamine (a triazine) | Milk Powder | Near-Infrared (NIR) Hyperspectral Imaging | The technique can detect and provide spatial information on melamine particles within a food sample, though penetration depth of the light (e.g., ~2 mm) is a critical parameter. | researchgate.net |

| Atrazine (B1667683), Simazine, and metabolites | Shallow Alluvial Aquifer | Liquid Chromatography with Groundwater Dating (3H/3He) | Total triazine concentrations showed distinct spatial patterns with depth, linked to groundwater residence time and historical pesticide use. | nih.gov |

| Triazine Herbicides (Atrazine, Simazine, etc.) | Arable Soils | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Revealed the spatial and temporal distribution characteristics of various triazine herbicides in agricultural regions, with atrazine and its metabolites being predominant. | nih.gov |

| Total Nitrogen | Pepper Plant (leaves, stems, roots) | Visible/Near-Infrared (Vis/NIR) Hyperspectral Imaging | Successfully created spatial distribution maps of total nitrogen content (TNC) in different parts of the plant, demonstrating the ability to visualize nutrient distribution. | plos.org |

Computational and Theoretical Chemistry of Furyltriazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of furyltriazine molecules. These first-principles approaches solve, or approximate solutions to, the electronic Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large-sized molecules like furyltriazines due to its favorable balance of accuracy and computational cost. arxiv.orgtdx.cat DFT methods are used to investigate the electronic structure, ground-state geometry, and various molecular properties by calculating the electron density. arxiv.orgirjweb.com

Key properties of this compound systems elucidated through DFT include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often agreeing well with experimental data from X-ray crystallography where available. mdpi.commdpi.com For instance, in related substituted triazines, DFT has been used to confirm the planarity of the triazine ring and determine the rotational angles of substituents. rsc.orgnih.gov

Electronic Properties and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters calculated using DFT. irjweb.comscribd.com The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller gap generally implies higher reactivity. nih.gov Other reactivity descriptors such as chemical potential (μ), hardness (η), and electronegativity (χ) can also be derived from these frontier orbital energies to predict the molecule's behavior in chemical reactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools generated from DFT calculations that visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how a this compound molecule will interact with other reagents. For related triazine derivatives, DFT calculations show that the active sites are often located on the nitrogen atoms of the triazine ring and on polar substituents. researchgate.net

The table below illustrates typical electronic properties that can be calculated for a hypothetical this compound isomer using DFT.

| Property | Description | Exemplary Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Electronegativity (χ) | Power to attract electrons | 4.15 eV |

These are representative values based on studies of similar heterocyclic systems and would vary based on the specific isomer and substituent.

Ab Initio Methods for High-Accuracy Calculations

While DFT is widely used, ab initio ("from the beginning") methods that are not based on electron density functionals provide a pathway to higher accuracy, albeit at a greater computational expense. nih.govresearchgate.net These methods are based on the wavefunction of the molecule and systematically improve upon the simplest Hartree-Fock (HF) approximation by including electron correlation effects.

For this compound systems, high-accuracy ab initio calculations are valuable for several reasons:

Benchmarking: Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD(T)) are considered the "gold standard" for calculating molecular energies and properties. researchgate.netnih.gov They are often used to generate benchmark data for smaller, related molecules (e.g., triazine, furan) to validate the accuracy of more cost-effective DFT functionals for larger this compound systems. researchgate.net

Thermochemical Data: High-level composite methods like the Gaussian-n (Gn) theories (e.g., G4, G4MP2) can predict thermodynamic properties such as enthalpies of formation with very high accuracy (often within 1-2 kcal/mol of experimental values). researchgate.netresearchgate.net This is crucial for understanding the stability and energy content of this compound derivatives.

Weak Interactions: Accurately describing non-covalent interactions, which are critical for molecular modeling, sometimes requires methods that go beyond standard DFT. High-accuracy ab initio calculations can provide reliable data on interaction energies for hydrogen bonds or π-stacking involving the this compound scaffold. researchgate.net

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations explore the behavior of this compound molecules over time, including their flexibility, interactions, and aggregation.

Conformational Analysis and Tautomerism of this compound Isomers

This compound, depending on its substitution pattern, can exist as multiple isomers, including structural isomers, conformational isomers (conformers), and tautomers.

Conformational Analysis: The furan (B31954) ring can rotate relative to the triazine ring around the connecting single bond. This rotation is not entirely free and is subject to an energy barrier, leading to different stable or metastable conformers. tdx.cat Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings to identify the most stable conformations (e.g., planar vs. non-planar) and the energy barriers for interconversion. mdpi.comresearchgate.net For example, studies on similar bi-aromatic systems show that non-coplanar structures are often preferred to minimize steric hindrance between hydrogen atoms on the adjacent rings.

Tautomerism: If the triazine ring is substituted with groups containing acidic protons (e.g., amino or hydroxyl groups), different tautomeric forms can exist. mdpi.comacademie-sciences.fr For instance, amino-substituted triazines can exist in equilibrium between amino and imino forms. mdpi.comresearchgate.net DFT calculations are highly effective at determining the relative energies of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). jocpr.comnih.gov Such studies consistently show that the relative stability of tautomers can be significantly influenced by the solvent environment. jocpr.com For a hypothetical amino-furyltriazine, one could predict the equilibrium between the different tautomeric forms shown below.

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Amino Tautomer | 0.0 (Reference) | 0.0 (Reference) |

| Imino Tautomer 1 | +5.2 | +3.5 |

| Imino Tautomer 2 | +6.8 | +4.1 |

This table illustrates how computational chemistry can predict the relative stability of different tautomers and the effect of the solvent.

Intermolecular Interactions and Self-Assembly Prediction

The way this compound molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and potential for self-assembly into larger, ordered structures.

Non-Covalent Interactions: The primary forces governing these interactions are non-covalent, including hydrogen bonds (if suitable donor/acceptor sites exist), π-π stacking between the aromatic furan and triazine rings, and van der Waals forces. rsc.orgaip.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions from the calculated electron density. rsc.org Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on a force field, providing a dynamic picture of how this compound molecules behave in a condensed phase (e.g., in solution or as a solid). nih.govaip.org These simulations are essential for predicting self-assembly. For example, MD simulations on related triazine-based polymers have shown they can form stable, ordered nanorod-like structures through a combination of hydrogen bonding and π-π stacking. arxiv.orgaip.orgescholarship.org Such simulations can reveal the critical structural features necessary for specific self-assembly motifs. arxiv.org

Prediction of Reactivity and Mechanistic Pathways

A major goal of theoretical chemistry is to predict how and where a molecule will react. For this compound, this involves identifying the most reactive sites on the molecule and elucidating the step-by-step mechanisms of its chemical transformations.

Reactivity Indices: As mentioned, DFT-based reactivity descriptors like the Fukui function and local softness can pinpoint the specific atoms within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. irjweb.comias.ac.in The furan ring is typically electron-rich and prone to electrophilic substitution, while the electron-deficient triazine ring is more susceptible to nucleophilic attack. Computational models can quantify these reactivities.

Mechanism Elucidation: Computational methods can be used to map out the entire energy profile of a chemical reaction, from reactants to products. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction. nih.govacs.org By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism. For example, computational studies have been used to elucidate the complex mechanism of H₂S scavenging by triazine derivatives, validating proposed steps and explaining product distributions. researchgate.netnih.govnih.gov DFT calculations have also been used to predict the rates of bioorthogonal reactions involving triazine isomers, with results that closely match experimental measurements. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the reactivity of chemical species. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized.

In the context of this compound systems, FMO analysis can elucidate the sites most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the triazine ring, combined with the electron-donating potential of the furyl group, creates a unique electronic environment. Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the energies of these frontier orbitals and map their distribution across the molecule. While specific experimental and computational data for a broad range of this compound derivatives is not widely available in publicly accessible literature, theoretical calculations on analogous heterocyclic systems provide a framework for understanding their expected properties.

Below is an illustrative data table representing typical FMO energies that might be obtained for a hypothetical this compound derivative from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound (Hypothetical) | -6.5 | -1.2 | 5.3 |

| Donor-Substituted this compound | -6.1 | -1.1 | 5.0 |

| Acceptor-Substituted this compound | -6.8 | -1.5 | 5.3 |

This table is illustrative and intended to represent the type of data generated from FMO analysis. Actual values would vary depending on the specific substituents and computational methods used.

Transition State Localization and Reaction Energy Profiles

Understanding the mechanism of a chemical reaction is a central goal of computational chemistry. This is achieved by mapping the potential energy surface (PES) of the reacting system. Key points on the PES include the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

The localization of transition states is a critical step in elucidating a reaction mechanism. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, are employed to find these TS structures. Once a transition state is located and confirmed (typically by the presence of a single imaginary frequency in the vibrational analysis), the intrinsic reaction coordinate (IRC) can be calculated. The IRC path connects the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction.

For this compound systems, these computational tools can be used to study various reactions, such as nucleophilic aromatic substitution, cycloadditions, or electrophilic attack on the furan ring. By calculating the reaction energy profiles for different possible pathways, the most favorable mechanism can be identified. Due to the complexity of these calculations, specific and detailed reaction energy profiles for a wide array of this compound reactions are not readily found in general literature.

The following table provides a hypothetical example of a reaction energy profile for a nucleophilic substitution reaction on a this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.0 |

| Intermediate | -5.0 |

| Second Transition State | +15.0 |

| Products | -20.0 |

This table is illustrative, representing a possible multi-step reaction pathway. The actual energy values would be highly dependent on the specific reactants, solvent, and level of theory used in the computation.

Mechanistic Investigations and Reaction Kinetics Involving Furyltriazine

Elucidation of Reaction Pathways for Furyltriazine Formation and Transformation

The formation and transformation of this compound derivatives proceed through detailed reaction pathways that are crucial for optimizing synthesis and understanding their chemical behavior. The conversion of biomass-derived compounds like cellulose (B213188) and hemicellulose can lead to the formation of intermediates such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which can be further converted to other valuable chemicals. researchgate.net

Stepwise Mechanisms and Intermediate Characterization

The synthesis of this compound often involves a series of well-defined elementary steps. For instance, the reaction of aminoguanidine (B1677879) with α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives is a key process. nih.gov The mechanism involves the initial reaction between the reactants to form temporary intermediates. solubilityofthings.com These intermediates are crucial for the reaction to proceed through specific pathways to yield the desired products. solubilityofthings.com

Computational methods, including the use of large language models (LLMs) in conjunction with search algorithms, are emerging as powerful tools for elucidating complex reaction mechanisms. arxiv.org These approaches can explore potential reaction paths and identify plausible intermediates by evaluating electron-pushing steps based on fundamental chemical principles. arxiv.org

Role of Catalysis in Reaction Mechanism Modulation

Catalysts play a fundamental role in modulating the reaction mechanisms of this compound formation. solubilityofthings.comwikipedia.org They provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. solubilityofthings.comkhanacademy.org This is often achieved through the formation of temporary intermediates with the catalyst, which then proceed to the final products more readily than the uncatalyzed reaction. solubilityofthings.com

The choice of catalyst can significantly influence the reaction's selectivity and efficiency. mt.com For example, in reactions involving diazo compounds, dirhodium tetracarboxylates have been shown to be effective catalysts, proceeding through the formation of transient metal carbene intermediates. mt.com The effectiveness of a catalyst is dependent on various factors, including the reaction conditions and the specific reactants involved. numberanalytics.com

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates of this compound reactions and the factors that influence them. mt.com By measuring the change in concentration of reactants or products over time, it is possible to determine the rate law, rate constants, and activation energies associated with the reaction. mt.comox.ac.uk

Determination of Rate Laws and Rate Constants

The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants. libretexts.orgchemistrytalk.org For a reaction involving this compound, the rate law is determined experimentally by measuring the initial reaction rate at different initial reactant concentrations. khanacademy.org

The general form of a rate law is: Rate = k[A]m[B]n where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and m and n are the reaction orders with respect to each reactant. photophysics.com